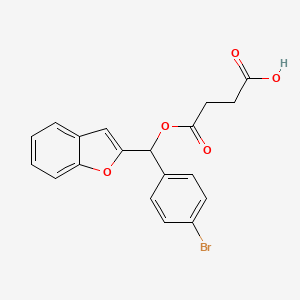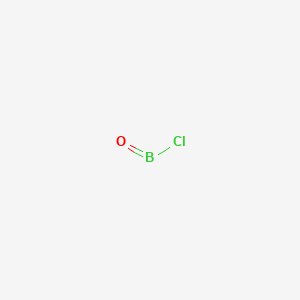
Boron chloride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]
Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]
-
Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]
-
Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]
Aplicaciones Científicas De Investigación
Boron chloride oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).
Mecanismo De Acción
The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .
Comparación Con Compuestos Similares
Boron chloride oxide can be compared with other boron halides such as boron trichloride (BCl3) and boron trifluoride (BF3). While all these compounds are Lewis acids, this compound is unique due to the presence of both chlorine and oxygen atoms, which impart distinct reactivity and properties. For example, boron trichloride is primarily used in the production of elemental boron and as a catalyst in organic synthesis, whereas boron trifluoride is commonly used as a catalyst in polymerization reactions .
Similar compounds include:
- Boron trichloride (BCl3)
- Boron trifluoride (BF3)
- Boron tribromide (BBr3)
- Boron triiodide (BI3)
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boron halides .
Propiedades
Número CAS |
23361-55-9 |
|---|---|
Fórmula molecular |
BClO |
Peso molecular |
62.26 g/mol |
Nombre IUPAC |
chloro(oxo)borane |
InChI |
InChI=1S/BClO/c2-1-3 |
Clave InChI |
KEIVHDSRCXJQOU-UHFFFAOYSA-N |
SMILES canónico |
B(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
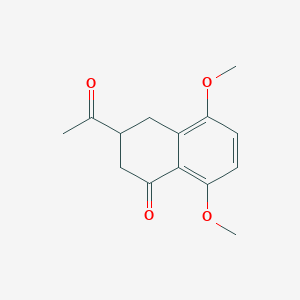
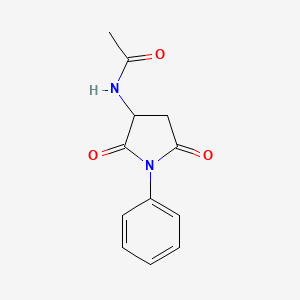
![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
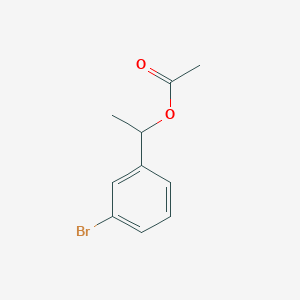
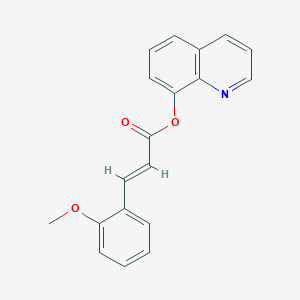
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
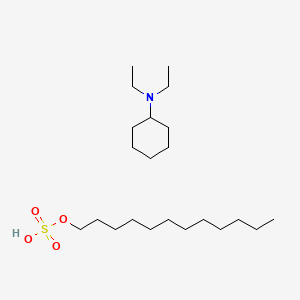
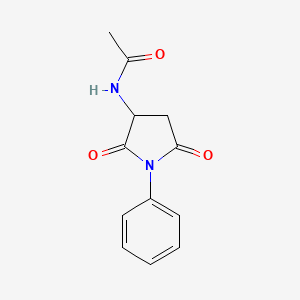
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
